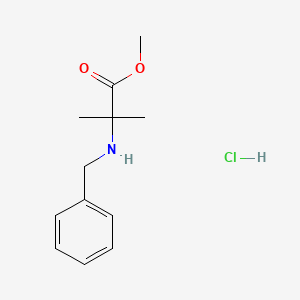

Chlorhydrate de 2-(benzylamino)-2-méthylpropanoate de méthyle

Vue d'ensemble

Description

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is an organic compound that belongs to the class of esters and amines. It is characterized by the presence of a benzylamino group attached to a methylpropanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has several key applications in scientific research:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurotransmitter systems. Its ability to modulate cholinergic and dopaminergic pathways makes it a candidate for studying neurological disorders.

- Biochemical Studies : The compound is used to investigate enzyme interactions and receptor binding, providing insights into cellular signaling mechanisms. Its effects on neurotransmitter release and synaptic plasticity are of particular interest in neurobiology .

- Industrial Applications : In industrial settings, it is utilized as a reagent for synthesizing fine chemicals, showcasing its versatility beyond academic research .

Case Studies

Several studies have highlighted the significance of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride in different contexts:

- Neurotransmitter Modulation : Research has demonstrated that this compound can enhance cholinergic signaling, suggesting potential applications in treating conditions like Alzheimer's disease where cholinergic deficits are prominent.

- Synthesis of Bioactive Compounds : A study focused on using this compound as an intermediate for synthesizing novel analgesics, showcasing its utility in developing new therapeutic agents .

- Enzyme Interaction Studies : Investigations into its interaction with specific enzymes have revealed its potential role as a modulator in metabolic pathways, providing insights into drug design and development .

Analyse Biochimique

Biochemical Properties

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cholinergic receptors, potentially modulating neurotransmitter release and synaptic transmission . Additionally, it may interact with dopamine receptors, affecting dopamine signaling pathways . These interactions suggest that Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride could have implications in neurological research and drug development.

Cellular Effects

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of cholinergic and dopaminergic signaling pathways, leading to changes in neurotransmitter release and synaptic plasticity . Furthermore, it may affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli . These effects highlight the potential of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride in studying cellular mechanisms and developing therapeutic interventions.

Molecular Mechanism

The molecular mechanism of action of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride involves its binding interactions with various biomolecules. It has been shown to bind to cholinergic and dopamine receptors, modulating their activity and downstream signaling pathways . Additionally, it may inhibit or activate specific enzymes, leading to changes in cellular metabolism and gene expression . These molecular interactions provide insights into the compound’s potential therapeutic applications and its role in modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound may lead to changes in cellular responses, such as altered gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as modulating neurotransmitter release and receptor activity . At higher doses, it may induce toxic or adverse effects, including changes in motor activity and behavior . These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporter proteins, facilitating its uptake and accumulation in target tissues . Additionally, it may bind to plasma proteins, influencing its distribution and bioavailability . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride exhibits specific subcellular localization, which may affect its activity and function. The compound may be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall cellular effects . Understanding the subcellular localization of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is essential for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride typically involves the reaction of methyl 2-bromo-2-methylpropanoate with benzylamine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Mécanisme D'action

The mechanism of action of Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, leading to modulation of biological activity. The ester group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(phenylamino)-2-methylpropanoate hydrochloride

- Methyl 2-(ethylamino)-2-methylpropanoate hydrochloride

Uniqueness

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s lipophilicity, potentially increasing its ability to cross biological membranes and interact with hydrophobic pockets in enzymes or receptors.

Activité Biologique

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in the field.

Chemical Structure and Properties

Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride has the molecular formula and a molecular weight of approximately 215.71 g/mol. The compound features a methyl ester functional group and an amino group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzylamino group enhances lipophilicity, allowing better membrane permeability and interaction with hydrophobic pockets in proteins.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to receptors involved in neurotransmission or cellular signaling, potentially affecting physiological responses.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of methyl 2-(benzylamino)-2-methylpropanoate hydrochloride. In vitro assays have shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Case Study : A study reported that derivatives of benzylamino compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a critical role in mitigating oxidative stress, which is linked to numerous diseases.

- Research Findings : In a comparative analysis, methyl 2-(benzylamino)-2-methylpropanoate hydrochloride demonstrated superior radical scavenging activity compared to standard antioxidants like ascorbic acid .

Comparative Biological Activity of Related Compounds

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µg/mL) |

|---|---|---|

| Methyl 2-(benzylamino)-2-methylpropanoate HCl | 32 (against E. coli) | 15 |

| Benzylamine derivative A | 64 (against S. aureus) | 25 |

| Benzylamine derivative B | 128 (against E. coli) | 30 |

Case Studies

- Study on Antimicrobial Efficacy : A research article published in the Journal of Medicinal Chemistry evaluated several benzylamine derivatives for their antibacterial properties. Methyl 2-(benzylamino)-2-methylpropanoate hydrochloride was among the most effective compounds tested, particularly against gram-positive bacteria .

- Antioxidant Evaluation : Another study focused on the antioxidant effects of various methylated amino compounds. The results indicated that this compound exhibited significant free radical scavenging activity, supporting its potential application in formulations aimed at reducing oxidative damage .

Propriétés

IUPAC Name |

methyl 2-(benzylamino)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,11(14)15-3)13-9-10-7-5-4-6-8-10;/h4-8,13H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXQEKLHPGZKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.